molecular formula C6H13ClFN B6274035 rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis CAS No. 1202158-30-2

rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis

Cat. No.: B6274035
CAS No.: 1202158-30-2
M. Wt: 153.6
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Description

rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis is a chemical compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The presence of the fluorine atom and the amine group on the cyclohexane ring makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the following steps:

    Fluorination: Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2-position.

    Reductive Amination: The resulting 2-fluorocyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Azides, thiols.

Scientific Research Applications

rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
  • rac-(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride, cis
  • rac-(1R,2S)-2-aminocyclooctane-1-carboxylic acid hydrochloride, cis

Uniqueness

rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can increase the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1202158-30-2

Molecular Formula

C6H13ClFN

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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